Framycetin sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

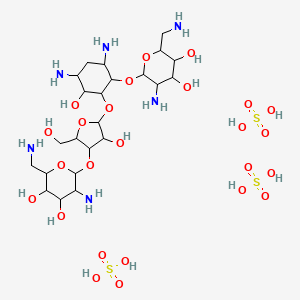

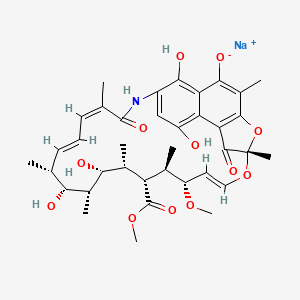

Neomycin Sulfate is the sulfate salt form of neomycin, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. Neomycin is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and neomycin A is the minor component. Neomycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, neomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.

科学的研究の応用

Pre-operative Bowel Sterilization : Framycetin sulphate has been used effectively as a pre-operative bowel-sterilizing agent. Its ability to suppress fecal organisms makes it a valuable drug for this purpose, with an emphasis on its tolerability and non-toxicity at effective doses (Horsburgh, 1961).

Wound Healing : Several studies have compared this compound with other treatments in acute wounds. For instance, one study found that a polyherbal formulation was superior to this compound cream in healing acute wounds (Nipanikar et al., 2017). Additionally, this compound has been used in various formulations for topical wound treatment, showing significant wound healing activity (Nimbekar et al., 2012), (Singh, 2014).

Antibiotic Resistance : Research has shown that the use of this compound can induce antibiotic resistance in certain bacteria, such as enteric E. coli in pigs. It's noted that these bacteria do not regain full susceptibility until several weeks after the antibiotic is withdrawn (O'brien & Campbell, 1975).

Treatment of Corneal Ulcers : Framycetin has been used successfully in the management of corneal ulcers. It showed a higher in vitro sensitivity compared to other antibiotics and resulted in earlier and greater improvement in patients' conditions (Reddy, 1988).

Rhinosinusitis Treatment : this compound, especially in the form of a nasal spray, has been effective in the treatment of acute rhinosinusitis. It's a part of the multicomponent structure of therapy for this condition (Eremin et al., 2021).

Topical Application for Ear Conditions : this compound is used in topical ear drops for treating conditions such as grommets blocked with thick middle ear effusion fluid (Uppal et al., 2005).

Burn Treatment : Framycetin has been compared with silver sulphadiazine as a topical agent for burns, showing similar effectiveness in reducing bacterial load and being well-tolerated without causing nephrotoxicity or ototoxicity (Ahuja et al., 2009).

Broad-Spectrum Antibiotic Properties : Framycetin is active against a wide range of bacteria, including Staphylococcus spp., E. coli, Klebsiella spp., and others. It shows high activity against some strains of Pseudomonas aeruginosa, a problematic pathogen (this compound, 1967).

特性

IUPAC Name |

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBUARAINLGYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H52N6O25S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-30-9 |

Source

|

| Record name | Framycetin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3S)-2-(2-chloroacetyl)-1-(4-ethoxy-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B8061937.png)

![ethyl 2-(2-chloroacetyl)-4-(3-methoxy-4-propan-2-yloxyphenyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8061943.png)

![ethyl 2-(2-chloroacetyl)-4-(3-methoxy-4-propoxyphenyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8061945.png)

![(1S,9R)-11-[(2R)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8061948.png)

![2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B8061959.png)

![potassium;2-(9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetate;dihydrate](/img/structure/B8061963.png)

![[(2S,4aR,6R,7S,8S,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B8062042.png)